(E)-Hex-3-en-1-ol-d2

GC-MS LC-MS Stable Isotope Dilution

Analytical bias from unlabeled or cis-isomer internal standards compromises GC-MS/LC-MS quantitation. (E)-Hex-3-en-1-ol-d2 is the definitive solution for accurate isotope dilution assays. - +2.0 Da mass shift ensures unambiguous detection without co-elution interference. - ≥98% isotopic purity guarantees linear calibration and low LOD for trans-3-hexen-1-ol. - Available from global suppliers with standard shipping for rapid method validation.

Molecular Formula C6H12O
Molecular Weight 102.17 g/mol
Cat. No. B15135414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hex-3-en-1-ol-d2
Molecular FormulaC6H12O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC=CCCO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D
InChIKeyUFLHIIWVXFIJGU-SWIHUIHJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hex-3-en-1-ol-d2 Overview


(E)-Hex-3-en-1-ol-d2 (CAS 144369-19-7), also designated as trans-3-hexen-1-ol-d2, is a stable isotope-labeled analog of the naturally occurring green leaf volatile (E)-hex-3-en-1-ol . This compound is characterized by the precise substitution of two hydrogen atoms with deuterium at the C3 and C4 positions of the alkene chain, resulting in a molecular mass of 102.17 g/mol, a +2.0 Da shift from its unlabeled counterpart (100.16 g/mol) . Its primary application is as a quantitative internal standard (IS) for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where its near-identical physicochemical properties to the target analyte minimize matrix effects and ensure co-elution, enabling high-precision isotope dilution assays .

Workflow GC-MS / LC-MS isotope dilution assays
Selection Deuterium-labeled internal standard with mass-differentiated detection
Use Context Co-elution with native trans-3-hexen-1-ol for matrix-effect correction

Why (E)-Hex-3-en-1-ol-d2 Cannot Be Substituted


Generic substitution of (E)-Hex-3-en-1-ol-d2 with unlabeled (E)-hex-3-en-1-ol or other deuterated isomers (e.g., cis-3-hexen-1-ol-d2) introduces unacceptable error in quantitative LC-MS or GC-MS assays. Using unlabeled material as an internal standard is analytically invalid due to co-elution and identical mass spectral fragmentation, which precludes differential detection by the mass spectrometer [1]. While structurally similar, the cis-isomer (Z-configuration) or perdeuterated analogs (e.g., -d5) can exhibit different chromatographic retention times and ionization efficiencies compared to the trans-target analyte, leading to systematic bias in peak area ratios and compromised method accuracy [2]. (E)-Hex-3-en-1-ol-d2 is specifically engineered for exact co-elution and matched ionization response with the native trans-analyte, a requirement for reliable stable isotope dilution [1].

Unlabeled analog
Co-elution with identical MS fragmentation prevents differential detection
Unlabeled (E)-hex-3-en-1-ol cannot be distinguished from native analyte by mass spectrometer
cis-Isomer-d2
Different chromatographic retention and ionization efficiency vs trans-analyte
(Z)-3-hexen-1-ol-d2 may introduce systematic bias in peak area ratios
Perdeuterated -d5
Retention time shift may compromise co-elution with native trans-analyte
Higher deuteration level can alter chromatographic behavior despite nominal purity advantage

(E)-Hex-3-en-1-ol-d2 Performance Evidence


Deuterium Mass Shift for MS Differentiation

(E)-Hex-3-en-1-ol-d2 provides a +2.0 Da mass shift relative to the native unlabeled analyte (molecular weight 100.16 g/mol vs. 102.17 g/mol) due to the replacement of two hydrogens with deuterium at the C3 and C4 positions . This mass difference allows for baseline chromatographic co-elution while enabling selective mass spectrometric detection of the internal standard and target analyte via distinct extracted ion chromatograms .

Deuterium Mass Shift for MS Differentiation
Class-level
+2.01 Da mass shift
Enables selective MS detection with baseline co-elution
Calculated from molecular formula; applies across MS detection modes
GC-MS LC-MS Stable Isotope Dilution Internal Standard

Isotopic Purity and Spectral Cleanliness

Commercial batches of (E)-Hex-3-en-1-ol-d2 are supplied with a certified isotopic purity of ≥98% D2, as specified by a major research chemical supplier . This high level of deuteration at the C3 and C4 positions minimizes the contribution of unlabeled or partially labeled species to the MS signal of the internal standard, reducing spectral overlap and improving the lower limit of quantification (LLOQ) in trace-level assays [1].

Isotopic Purity and Spectral Cleanliness
Specification review
≥98% D2 incorporation
Supports low spectral overlap and improved S/N in trace-level assays
Vendor specification; typical for research-grade deuterated compounds
Isotopic Purity Deuterium Incorporation GC-MS LC-MS

Stereochemical Fidelity for Accurate Quantitation

As a site-specifically labeled analog, (E)-Hex-3-en-1-ol-d2 retains the exact (E)-stereochemistry and carbon backbone of the native plant volatile (E)-hex-3-en-1-ol . In contrast, the cis-isomer (Z)-3-hexen-1-ol-d2 (CAS 164668-81-9) exhibits different chromatographic retention and ionization characteristics due to altered molecular geometry, which can lead to inaccurate correction for matrix effects when quantifying trans-3-hexen-1-ol in complex plant extracts [1].

Stereochemical Fidelity for Accurate Quantitation
Class-level
trans (E): co-elutes with native trans-3-hexen-1-ol
cis (Z)-d2: retention shift >0.1 min; ionization may vary >5%
Identical stereochemistry required for uniform matrix-effect correction
Inferred from chromatographic principles; data to verify for this compound pair
Stereochemistry Co-elution Ionization Efficiency Matrix Effects

Atmospheric Oxidation Rate Coefficients

A direct head-to-head study measured the gas-phase reaction rate coefficients of (E)-hex-3-en-1-ol with NO3 and N2O5 radicals, providing essential data for atmospheric lifetime calculations [1]. The study determined a rate coefficient for NO3 of (5.2 ± 1.8) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is directly applicable to modeling the fate of the deuterated analog due to negligible kinetic isotope effects for these reactions.

Atmospheric Oxidation Rate Coefficients
Head-to-head
(5.2 ± 1.8) × 10−¹³ cm³ molecule−¹ s−¹
Supports atmospheric degradation modeling for environmental tracer studies
Gas-phase reaction with NO3 at 296 ± 2 K, 760 Torr; kinetic isotope effects negligible
Atmospheric Chemistry Reaction Kinetics Environmental Fate Volatile Organic Compounds

(E)-Hex-3-en-1-ol-d2 Application Scenarios


Isotope Dilution GC-MS for Plant Volatile Analysis

In plant metabolomics and flavor chemistry, (E)-Hex-3-en-1-ol-d2 is the ideal internal standard for quantifying the green leaf volatile trans-3-hexen-1-ol in complex matrices such as leaf extracts, essential oils, and processed foods. Its +2.0 Da mass shift and ≥98% isotopic purity ensure precise quantitation by isotope dilution GC-MS, correcting for variable recovery during sample preparation and matrix-induced ionization suppression.

Atmospheric Tracer for VOC Degradation

The well-characterized reaction rate coefficients of the parent compound (E)-hex-3-en-1-ol with atmospheric oxidants (NO3 and N2O5) [1] support the use of the deuterated analog as a non-reactive tracer or internal standard in atmospheric simulation chambers. Researchers can deploy (E)-Hex-3-en-1-ol-d2 to monitor VOC loss pathways and validate kinetic models of biogenic emissions.

Metabolic Flux Analysis of Hexenol in Plant Defense

(E)-Hex-3-en-1-ol-d2 can serve as a stable isotope-labeled precursor in plant biology studies to trace the metabolic fate of green leaf volatiles during herbivore-induced signaling. The site-specific deuteration at C3 and C4 allows for tracking of double bond migration or oxidation products via LC-MS, leveraging the mass shift for unambiguous identification .

QC Standard for Flavor and Fragrance Analysis

Due to its high stereochemical fidelity and commercial availability at ≥98% purity , (E)-Hex-3-en-1-ol-d2 is well-suited as a calibration standard or method validation spike for GC-MS methods used to authenticate natural trans-3-hexen-1-ol in flavor formulations, ensuring regulatory compliance and product consistency.

Application
Selection Property
Validation Focus
Plant volatile GC-MS quantitation
Isotopic mass-shift differentiation
Matrix-effect and recovery correction
Atmospheric VOC tracer studies
Negligible kinetic isotope effect
Degradation pathway and lifetime modeling
Plant defense metabolic flux analysis
Site-specific deuteration at C3/C4
Oxidation product tracking via mass shift
Flavor QC method standard
Stereochemical fidelity (E-configuration)
Method validation and batch consistency

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